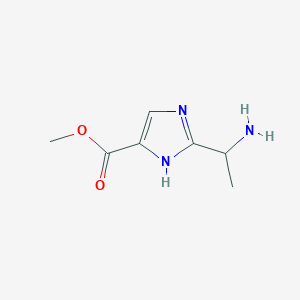

Methyl 2-(1-aminoethyl)-1H-imidazole-5-carboxylate

Description

Methyl 2-(1-aminoethyl)-1H-imidazole-5-carboxylate is a heterocyclic compound featuring an imidazole core substituted with a methyl ester group at position 5 and a 1-aminoethyl moiety at position 2. The imidazole ring provides a rigid aromatic framework, while the aminoethyl and ester groups confer distinct physicochemical and biological properties. This compound is of interest in medicinal chemistry due to its structural similarity to angiotensin II receptor blockers (ARBs) and other bioactive imidazole derivatives.

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

methyl 2-(1-aminoethyl)-1H-imidazole-5-carboxylate |

InChI |

InChI=1S/C7H11N3O2/c1-4(8)6-9-3-5(10-6)7(11)12-2/h3-4H,8H2,1-2H3,(H,9,10) |

InChI Key |

NYZJDNAWXKOWDN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=C(N1)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-aminoethyl)-1H-imidazole-5-carboxylate typically involves the reaction of 1-aminoethyl imidazole with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Types of Reactions:

Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Methyl 2-(1-aminoethyl)-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(1-aminoethyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-(1-aminoethyl)-1H-imidazole-5-carboxylate with structurally related imidazole derivatives, focusing on substituent effects, pharmacological activity, and synthetic routes.

Structural Analogs and Substituent Effects

¹Calculated based on molecular formula C₇H₁₁N₃O₂.

Key Observations:

- Substituent Position: The placement of substituents on the imidazole ring critically impacts biological activity. For example, Olmesartan medoxomil and TCV-116 feature bulky aryl groups at position 1, enabling potent angiotensin II receptor antagonism . In contrast, this compound has a smaller aminoethyl group at position 2, which may limit steric hindrance but enhance solubility.

- Ester Groups : Methyl esters (e.g., Methyl 1-methylimidazole-5-carboxylate ) are more prone to hydrolysis than ethyl esters, as seen in Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate . This affects metabolic stability and prodrug activation.

- Aminoethyl vs. Methyl: The 1-aminoethyl group introduces a primary amine, increasing basicity (pKa ~9-10) and enabling salt formation or covalent modification, unlike non-polar methyl substituents .

Pharmacological Activity

- Olmesartan Medoxomil : A prodrug hydrolyzed to olmesartan, which selectively blocks AT1 receptors, reducing blood pressure. Its biphenyltetrazolyl group is essential for high-affinity receptor binding .

- TCV-116 : A prodrug converted to CV-11974, demonstrating ED25 values of 0.68 mg/kg (oral) in hypertensive rats. Its ethoxy and biphenyltetrazolyl substituents contribute to sustained action .

Physicochemical Properties

- Solubility: The aminoethyl group enhances water solubility compared to methyl or ethyl analogs.

- Stability: Methyl esters are more hydrolytically labile than ethyl esters, as noted in Olmesartan medoxomil’s rapid conversion to its active form .

Biological Activity

Methyl 2-(1-aminoethyl)-1H-imidazole-5-carboxylate, a compound featuring an imidazole ring, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of imidazole derivatives with appropriate carboxylic acid esters. Various methods have been documented, including:

- Refluxing imidazole with methyl chloroacetate : This method yields the methyl ester derivative effectively.

- Amine substitution : The introduction of an amino group can be achieved through nucleophilic substitution reactions.

Antimicrobial Properties

Research has indicated that compounds containing imidazole rings often exhibit antimicrobial activity. For instance, this compound has been evaluated against various bacterial strains:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Active | 0.025 mg/mL |

| Escherichia coli | Active | 0.0195 mg/mL |

| Pseudomonas aeruginosa | Moderate | 0.039 mg/mL |

| Candida albicans | Limited | 0.078 mg/mL |

These results suggest that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

The mechanism by which this compound exerts its antimicrobial effects is likely multifaceted:

- Cell wall synthesis inhibition : Similar compounds have been shown to interfere with bacterial cell wall synthesis, leading to cell lysis.

- DNA synthesis disruption : Some imidazole derivatives inhibit DNA gyrase, an essential enzyme for bacterial replication.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited potent antimicrobial activity against a range of pathogens, with a focus on its efficacy in treating infections caused by resistant strains .

- Cytotoxicity Assessments : In vitro studies indicated that while the compound is effective against bacteria, it shows selective cytotoxicity towards cancer cells, suggesting potential applications in oncology .

- Structure-Activity Relationship (SAR) : Research has highlighted that modifications to the imidazole ring significantly influence the biological activity of derivatives. For example, introducing different substituents can enhance antimicrobial potency or alter selectivity towards specific pathogens .

Chemical Reactions Analysis

Ester Hydrolysis and Derivatives Formation

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a key intermediate for further functionalization.

The carboxylic acid derivative participates in amide coupling reactions using agents like HATU or EDC/HOBt, forming conjugates with amines (e.g., aniline derivatives) . For example:

python# Example coupling reaction with HATU carboxylic_acid + amine → amide_derivative + HATU_byproducts

Reactivity of the Aminoethyl Group

The primary amine in the 1-aminoethyl side chain enables nucleophilic reactions, including alkylation, acylation, and Schiff base formation.

Key Reactions

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.

Conditions : K₂CO₃, DMF, 60°C → Product : N-Alkylated derivative. -

Acylation : Acetyl chloride in THF forms acetamide derivatives.

Yield : ~85% under anhydrous conditions. -

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imines, stabilized by the imidazole ring’s electron-donating effects.

Computational Insight : Density functional theory (DFT) studies indicate that the amino group’s nucleophilicity is enhanced by the imidazole ring’s resonance, lowering activation barriers for these reactions .

Imidazole Ring Modifications

The aromatic imidazole core participates in electrophilic substitution and metal coordination.

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 4-position of the ring.

-

Halogenation : Cl₂ or Br₂ in acetic acid yields 4-halo derivatives.

Metal Coordination

The imidazole nitrogen atoms act as ligands for transition metals (e.g., Pt(II), Cu(II)), forming complexes with potential anticancer activity. For example:

text[Pt(II)(Methyl 2-(1-aminoethyl)-1H-imidazole-5-carboxylate)Cl₂] IC₅₀ values: 57.4 μM (DLD-1 colorectal cells) [4]

Oxidation and Stability Profile

-

Amino Group Oxidation : H₂O₂ or mCPBA oxidizes the amine to a nitro group, though this is less favored due to steric hindrance from the ethyl chain.

-

Imidazole Ring Oxidation : Ozone or KMnO₄ cleaves the ring, generating urea derivatives under controlled conditions.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.